Cas no 928322-46-7 (3-fluoro-4-(4-nitrophenyl)pyridine)

3-Fluoro-4-(4-nitrophenyl)pyridine is a fluorinated pyridine derivative featuring a nitrophenyl substituent at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, combining electron-withdrawing (nitro and fluoro) groups with a pyridine core. The fluorine atom enhances metabolic stability and bioavailability, while the nitro group offers potential for further functionalization via reduction or substitution. Its well-defined structure makes it a valuable intermediate in the synthesis of complex heterocyclic compounds. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research applications. Suitable for use in cross-coupling reactions and as a building block in drug discovery.
3-fluoro-4-(4-nitrophenyl)pyridine structure
928322-46-7 structure
Product Name:3-fluoro-4-(4-nitrophenyl)pyridine
CAS No:928322-46-7
MF:C11H7FN2O2
MW:218.183885812759
CID:5692658
PubChem ID:69081913
Update Time:2025-06-11

3-fluoro-4-(4-nitrophenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-FLUORO-4-(4-NITROPHENYL)-PYRIDINE
    • GEARXMITLJZVDI-UHFFFAOYSA-N
    • DTXSID501295578
    • 928322-46-7
    • 3-fluoro-4-(4-nitrophenyl)pyridine
    • EN300-1067941
    • SCHEMBL4534621
    • Pyridine, 3-fluoro-4-(4-nitrophenyl)-
    • Inchi: 1S/C11H7FN2O2/c12-11-7-13-6-5-10(11)8-1-3-9(4-2-8)14(15)16/h1-7H
    • InChI Key: GEARXMITLJZVDI-UHFFFAOYSA-N
    • SMILES: FC1C=NC=CC=1C1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 218.04915563g/mol
  • Monoisotopic Mass: 218.04915563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.7Ų

Experimental Properties

  • Density: 1.330±0.06 g/cm3(Predicted)
  • Boiling Point: 328.8±27.0 °C(Predicted)
  • pka: 2.09±0.18(Predicted)

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3-fluoro-4-(4-nitrophenyl)pyridine Related Literature

Additional information on 3-fluoro-4-(4-nitrophenyl)pyridine

3-Fluoro-4-(4-Nitrophenyl)Pyridine: A Comprehensive Overview

The compound with CAS No 928322-46-7, commonly referred to as 3-fluoro-4-(4-nitrophenyl)pyridine, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule is a derivative of pyridine, a six-membered aromatic heterocycle, with a fluorine atom at the 3-position and a nitrophenyl group at the 4-position. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound for various applications.

3-fluoro-4-(4-nitrophenyl)pyridine is synthesized through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. The molecule's structure allows for further functionalization, enabling its use as an intermediate in the synthesis of more complex compounds.

In the realm of pharmacology, 3-fluoro-4-(4-nitrophenyl)pyridine has shown promise as a lead compound for drug development. Its ability to interact with specific biological targets, such as enzymes and receptors, has been explored in various disease models. For instance, studies have demonstrated its potential as an anti-inflammatory agent by modulating key signaling pathways involved in inflammation.

The electronic properties of 3-fluoro-4-(4-nitrophenyl)pyridine make it an attractive candidate for applications in materials science. Its ability to act as an electron-deficient aromatic system renders it useful in the design of organic semiconductors and sensors. Recent research has focused on its integration into conjugated systems for improved charge transport properties.

From an environmental perspective, 3-fluoro-4-(4-nitrophenyl)pyridine exhibits moderate stability under standard conditions, though its degradation pathways remain an area of active investigation. Understanding its environmental fate is crucial for assessing its safety and sustainability in industrial applications.

In conclusion, 3-fluoro-4-(4-nitrophenyl)pyridine (CAS No 928322-46-7) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future scientific endeavors.

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